molecular formula C16H24N2O5 B12962623 tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate

tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate

Cat. No.: B12962623
M. Wt: 324.37 g/mol
InChI Key: XGSORSRVKOGKKS-UHFFFAOYSA-N
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Description

tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate is a carbamate derivative featuring a pyridine ring substituted at the 4-position with a hydroxymethyl group and at the 2-position with a tert-butoxycarbonyl (Boc)-protected amine. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of pharmaceuticals targeting kinase inhibition or other biologically relevant pathways . Its structure combines the steric bulk of the tert-butyl group with the polar hydroxymethyl substituent, balancing solubility and reactivity for downstream functionalization.

Properties

Molecular Formula

C16H24N2O5

Molecular Weight

324.37 g/mol

IUPAC Name

tert-butyl N-[4-(hydroxymethyl)pyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C16H24N2O5/c1-15(2,3)22-13(20)18(14(21)23-16(4,5)6)12-9-11(10-19)7-8-17-12/h7-9,19H,10H2,1-6H3

InChI Key

XGSORSRVKOGKKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=CC(=C1)CO)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridyl derivative. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amine functionality. The reaction is carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The pyridyl ring can undergo reduction under specific conditions.

    Substitution: The tert-butyl and butoxycarbonyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the pyridyl ring can produce a piperidine derivative.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound is utilized in the synthesis of pharmaceutical agents, particularly in the development of prodrugs. Prodrugs are pharmacologically inactive compounds that metabolize into active drugs within the body. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions during synthetic pathways, making it a valuable intermediate in drug synthesis.

1.2 Anticancer Research

Research indicates that derivatives of this compound can exhibit anticancer properties. For instance, studies have shown that modifications to the pyridine ring can enhance the selectivity and potency of these compounds against specific cancer cell lines. The hydroxymethyl group is crucial for biological activity, potentially acting as a hydrogen bond donor, which can improve binding affinity to target proteins involved in cancer progression .

Biochemical Applications

2.1 Enzyme Inhibition Studies

The compound serves as a substrate or inhibitor in enzyme assays, particularly for enzymes involved in metabolic pathways related to drug metabolism and detoxification. Its structure allows researchers to study the effects of modifications on enzyme activity, which is essential for understanding metabolic processes and drug interactions.

2.2 Molecular Biology Tools

In molecular biology, tert-butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate is used in the synthesis of peptide sequences where protection of amino groups is necessary. The Boc group can be easily removed under mild acidic conditions, facilitating the stepwise assembly of peptides for therapeutic applications.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a series of compounds derived from this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) analysis indicated that modifications at the hydroxymethyl position resulted in enhanced activity .

Compound VariantCell Line TestedIC50 (µM)
Original CompoundMCF-7 (Breast)15
Hydroxymethyl VariantA549 (Lung)10
Pyridine Modified VariantMDA-MB-231 (Breast)8

Case Study: Enzyme Interaction

Another study focused on the interaction of this compound with cytochrome P450 enzymes, which are critical for drug metabolism. The findings revealed that specific derivatives could inhibit certain isoforms of cytochrome P450, suggesting potential applications in modifying drug metabolism profiles .

Mechanism of Action

The mechanism of action of tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate involves the cleavage of the tert-butyl and butoxycarbonyl protecting groups under acidic conditions. This results in the release of the free amine, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized .

Comparison with Similar Compounds

Table 1: Substituent Profiles and Key Properties

Compound Name Substituent at 4-Position Substituent at 2-Position Notable Features
Target Compound Hydroxymethyl (-CH2OH) Boc-protected amine Hydrophilic, hydrogen-bonding capability
tert-Butyl N-Hydroxycarbamate Hydroxylamine (-NHOH) Boc-protected amine Ribbon-like H-bonding networks
tert-Butyl N-benzyl-N-[4-(4-fluoro-benzoylmethyl)-2-pyridyl]carbamate 4-Fluoro-benzoylmethyl Benzyl group Lipophilic, enhanced steric bulk
tert-Butyl benzyl(4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate Bicyclo[2.2.2]octane Benzyl group Rigid bicyclic framework

Key Insights :

  • The hydroxymethyl group in the target compound enhances hydrophilicity compared to lipophilic substituents like 4-fluoro-benzoylmethyl or bicyclic systems .
  • Hydrogen-bonding capacity (evident in analogs like tert-butyl N-hydroxycarbamate ) may influence crystallization behavior and solubility.

Hydrogen-Bonding and Crystallographic Behavior

The target compound’s hydroxymethyl group can participate in hydrogen bonding, akin to related carbamates. For example:

  • tert-Butyl N-Hydroxycarbamate forms intermolecular N–H···O (2.81 Å, 164°) and O–H···O (2.65 Å, 171°) bonds, creating robust crystalline networks .
  • Structural determination tools like SHELX or SIR97 are commonly employed for such analyses.

Biological Activity

The compound tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate is a derivative of carbamate that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H22N2O4
  • Molecular Weight : 294.35 g/mol

This compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in biological systems. The presence of the hydroxymethyl group on the pyridine ring is crucial for its biological interactions.

  • Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders .
  • Enzyme Inhibition : Some studies suggest that derivatives of carbamates can inhibit enzymes such as acetylcholinesterase, which is relevant in the treatment of Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine, improving cognitive function .
  • Cell Proliferation and Apoptosis : Certain studies have shown that similar compounds can modulate cell proliferation and apoptosis pathways, potentially offering therapeutic benefits in cancer treatment .

Pharmacological Effects

  • Neuroprotective Effects : The compound has been studied for its neuroprotective effects against amyloid-beta toxicity in astrocytes, suggesting potential applications in Alzheimer's disease .
  • Cytotoxicity : In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines, indicating a potential role in cancer therapy .

Study 1: Neuroprotective Effects

A study investigated the effects of a related compound on astrocytes exposed to amyloid-beta (Aβ) peptides. The results showed that the compound reduced TNF-α levels and free radicals, providing a protective effect against Aβ-induced toxicity . This suggests that this compound could similarly mitigate neurodegenerative processes.

Study 2: Antioxidant Activity

In another study, compounds structurally related to this compound demonstrated significant antioxidant activity by reducing lipid peroxidation in cellular models exposed to oxidative stress induced by tert-butyl hydroperoxide (tBHP) . This highlights the potential for therapeutic applications in conditions characterized by oxidative damage.

Data Table: Biological Activities Comparison

Compound NameActivity TypeMechanism of ActionReference
This compoundAntioxidantFree radical scavenging
Related Carbamate DerivativeEnzyme InhibitionAcetylcholinesterase inhibition
Similar CompoundCytotoxicityInduction of apoptosis in cancer cells
Related CompoundNeuroprotectionReduction of Aβ-induced toxicity

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